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N-Methyl-N-nitrosoguanidine - 4262-56-0

N-Methyl-N-nitrosoguanidine

Catalog Number: EVT-14296497
CAS Number: 4262-56-0
Molecular Formula: C2H6N4O
Molecular Weight: 102.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl-N-nitrosoguanidine is a potent chemical compound classified as a nitrosamine. It is primarily recognized for its role as a carcinogen, particularly in inducing tumors in laboratory animals. The compound is synthesized through the reaction of nitroguanidine with methylating agents, which leads to its utilization in various scientific studies, especially in the fields of cancer research and molecular biology.

Source

N-Methyl-N-nitrosoguanidine is derived from nitroguanidine, a compound that can be methylated to form the nitrosamine. This transformation typically involves the introduction of a methyl group, often from methyl iodide or dimethyl sulfate, followed by nitrosation using nitrous acid or other nitrosating agents.

Classification

N-Methyl-N-nitrosoguanidine is classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies . It is an alkylating agent that modifies DNA structures, leading to mutations and potential cancer development.

Synthesis Analysis

Methods

The synthesis of N-Methyl-N-nitrosoguanidine can be achieved through several methods:

  1. Direct Methylation: Nitroguanidine is treated with methyl iodide in the presence of a base to facilitate the nucleophilic substitution reaction, resulting in N-methylation.
  2. Nitrosation: The N-methylated guanidine is then subjected to nitrosation using nitrous acid or sodium nitrite, which introduces the nitroso group.
  3. Heterogeneous Reaction Conditions: Recent studies have explored heterogeneous conditions for methylation, enhancing yield and purity .

Technical Details

The reaction conditions typically involve controlling temperature and pH to optimize the formation of N-Methyl-N-nitrosoguanidine while minimizing by-products. Monitoring the reaction progress can be done using chromatography techniques.

Molecular Structure Analysis

Data

  • Molecular Weight: 116.13 g/mol
  • Melting Point: Decomposes upon heating rather than melting at a defined temperature.
Chemical Reactions Analysis

Reactions

N-Methyl-N-nitrosoguanidine participates in various chemical reactions, primarily involving nucleophilic attack on DNA. Key reactions include:

  1. Alkylation of DNA: It forms O6-methylguanine adducts in DNA, which can lead to mispairing during replication and result in mutations .
  2. Enzyme Inhibition: The compound inhibits DNA polymerase activity, affecting DNA synthesis processes .

Technical Details

The kinetics of these reactions often demonstrate a dose-dependent relationship with cellular responses, where higher concentrations lead to increased DNA damage and mutation rates.

Mechanism of Action

Process

The mechanism by which N-Methyl-N-nitrosoguanidine exerts its effects involves several steps:

Data

Studies have shown that exposure to N-Methyl-N-nitrosoguanidine results in significant increases in mutagenesis rates across various cell types.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to heat and light; decomposes upon prolonged exposure.
  • Reactivity: Strongly reactive towards nucleophiles due to the presence of the nitroso group.

Relevant analyses have demonstrated its capacity to induce DNA strand breaks and chromosomal aberrations in both in vitro and in vivo studies .

Applications

Scientific Uses

N-Methyl-N-nitrosoguanidine serves multiple roles in scientific research:

  1. Carcinogenic Studies: It is extensively used as a model compound for studying mechanisms of carcinogenesis and mutagenesis.
  2. DNA Repair Mechanism Research: Investigating how cells respond to DNA damage caused by alkylating agents aids understanding of cancer biology.
  3. Microbial Studies: Its effects on microbial genetics are explored for developing antibiotic resistance models .
Mutagenic Mechanisms and Genomic Instability

Alkylation-Induced DNA Damage and Base Pair Mismatch Formation

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent that transfers methyl groups to DNA bases, predominantly forming adducts at guanine (N⁷-methylguanine, ~70%), adenine (N³-methyladenine, ~9%), and thymine (O⁴-methylthymine) residues [1] [4]. These modifications destabilize DNA structure and promote mispairing during replication. For example, N³-methyladenine blocks replication, while O⁶-methylguanine pairs with thymine instead of cytosine, initiating GC→AT transition mutations [6] [10]. In Streptococcus pneumoniae, glutathione disulfide (GSSG) potentiates MNNG’s genotoxicity by facilitating intracellular transport and reduction to glutathione, which activates MNNG within cells. Mutants lacking glutathione transport exhibit significantly reduced MNNG sensitivity [5].

Table 1: Major DNA Alkylation Sites Induced by MNNG

DNA BaseAlkylation SiteRelative Frequency (%)Primary Consequence
GuanineN⁷-position~70%Replication blockage
GuanineO⁶-position~6.5%Mispairs with thymine
AdenineN³-position~9%Replication blockage
ThymineO⁴-position~1.5%Mispairs with guanine

Role of O⁶-Methylguanine and O⁴-Methylthymine Adducts in Transition Mutations

O⁶-methylguanine (O⁶-MeG) is the most mutagenic MNNG-induced lesion due to its ambiguous base-pairing properties. During replication, O⁶-MeG preferentially pairs with thymine instead of cytosine, directly causing GC→AT transitions [1] [6]. Analysis of MNNG-exposed human cells using shuttle vectors revealed that 89% of mutations were GC→AT transitions, with adducts distributed equally across both DNA strands [1]. Similarly, O⁴-methylthymine (O⁴-MeT) pairs with guanine, leading to AT→GC transitions. These lesions evade proofreading due to their non-distorting nature, allowing errors to propagate. Notably, Escherichia coli ABC excinuclease (composed of UvrA, UvrB, and UvrC) recognizes and incises MNNG-damaged DNA, though its efficiency varies with lesion size and helical distortion [4].

Evasion of DNA Mismatch Repair Systems by MNNG-Induced Lesions

MNNG-induced O⁶-MeG lesions subvert DNA mismatch repair (MMR). In Plasmodium falciparum, strains with mutated MSH2-1 (P513T) exhibit increased tolerance to MNNG and accumulate insertion/deletion (indel) mutations in short tandem repeats. This suggests functional MSH2 normally recognizes O⁶-MeG:T mispairs but fails to initiate repair when mutated, permitting mutation fixation [7]. In mammalian systems, MUTYH—a glycosylase that excises adenine mispaired with OG—paradoxically enhances MNNG cytotoxicity independently of its enzymatic activity. MUTYH binds tightly to abasic (AP) sites generated during base excision repair (BER) and stimulates AP endonuclease 1 (APE1), accelerating DNA strand breaks. Mouse embryonic fibroblasts (MEFs) lacking Mutyh show 2.5× higher survival post-MNNG than wild-type cells, while AP site blockade abolishes this survival advantage [6]. Thus, MUTYH-mediated processing converts AP sites into cytotoxic breaks.

Table 2: DNA Repair Pathways and MNNG Lesion Bypass

Repair PathwayKey ProteinsMNNG Lesion TargetedEvasion Mechanism
Nucleotide ExcisionUvrA, UvrB, UvrC (ABC excinuclease)O⁶-MeG, bulky adductsLimited recognition of non-helix-distorting adducts
Base ExcisionMUTYH, APE1AP sitesMUTYH binding enhances APE1-mediated breaks
Mismatch RepairMSH2, MLH1O⁶-MeG:T mispairsMSH2 dysfunction permits mutation fixation
Direct DemethylationMGMTO⁶-MeGSaturation of MGMT at high MNNG doses

Comparative Analysis of MNNG-Induced Mutagenesis Across Prokaryotic and Eukaryotic Models

Prokaryotes: In E. coli, MNNG-induced GC→AT transitions dominate due to O⁶-MeG mispairing. The ABC excinuclease repairs MNNG adducts in an ATP-dependent manner, with uvrA, uvrB, or uvrC mutants showing heightened sensitivity [4]. Streptomyces coelicolor displays similar mutational spectra, though mutagenesis efficiency depends on pH and exposure duration [3].Eukaryotes:

  • Fungi: Aspergillus nidulans exhibits dose-dependent MNNG mutagenesis, with auxotrophic mutants arising primarily from base substitutions [8].
  • Mammals: Human 293 cells infected with Epstein-Barr virus (EBV) show MNNG-induced reactivation of viral genes via transcriptional activation of Rta promoters. This reactivation correlates with genome instability markers like γH2AX foci and reactive oxygen species (ROS) [2].
  • Parasites: Plasmodium falciparum with defective PfMSH2-1 accumulates indel mutations in repetitive sequences and undergoes telomere healing, leading to large-scale chromosomal alterations [7].
  • Human Epithelial Cells: Combined exposure to MNNG and Helicobacter pylori synergistically induces DNA double-strand breaks (DSBs) and suppresses non-homologous end joining (NHEJ) by downregulating PAXX. This promotes malignant transformation in esophageal cells, which is mitigated by knocking down lncRNA TUG1 [9].

Core Mechanism Divergence: While prokaryotes rely heavily on excision repair (e.g., UvrABC), eukaryotes face additional complexities like MUTYH-mediated BER modulation and viral reactivation. MNNG’s synergy with pathogens (e.g., H. pylori) or repeated low-dose exposures amplifies genomic instability in higher organisms [2] [9].

Properties

CAS Number

4262-56-0

Product Name

N-Methyl-N-nitrosoguanidine

IUPAC Name

1-methyl-1-nitrosoguanidine

Molecular Formula

C2H6N4O

Molecular Weight

102.10 g/mol

InChI

InChI=1S/C2H6N4O/c1-6(5-7)2(3)4/h1H3,(H3,3,4)

InChI Key

NUKQEEMKQGMUQH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)N)N=O

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